molecular formula C16H13ClN4O4 B033696 2,4,6(3H)-Pteridinetrione,  7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- CAS No. 101130-62-5

2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-

Cat. No. B033696
M. Wt: 360.75 g/mol
InChI Key: IJQNJXVTAAJVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as methylene blue, and it has been used for many years as a dye and as a medication for various ailments. In recent years, methylene blue has gained attention for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of methylene blue is not fully understood, but it is believed to work by inhibiting the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. Methylene blue may also work by increasing the production of ATP, which is the primary source of energy for cells. Additionally, methylene blue may work by increasing the activity of the electron transport chain, which is responsible for the production of ATP.

Biochemical And Physiological Effects

Methylene blue has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary source of energy for cells. Methylene blue has also been shown to increase the activity of the electron transport chain, which is responsible for the production of ATP. Additionally, methylene blue has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Methylene blue has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it has a long shelf life and is stable under a variety of conditions. However, there are also limitations to the use of methylene blue in lab experiments. It can be toxic in high doses and can interfere with certain assays and experiments. Additionally, methylene blue can be difficult to work with due to its dark blue color, which can interfere with certain measurements and observations.

Future Directions

There are many potential future directions for research on methylene blue. One area of interest is the use of methylene blue in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, methylene blue may have potential as an anti-cancer agent and as a treatment for malaria. Further research is needed to fully understand the mechanism of action of methylene blue and to determine its potential uses in scientific research.

Synthesis Methods

Methylene blue can be synthesized through a variety of methods, including the reduction of methylene blue chloride with sodium dithionite, the oxidation of leucomethylene blue with potassium ferricyanide, and the oxidation of dimethylaminophenylhydrazine with ferric chloride. The most common method of synthesis involves the reduction of methylene blue chloride with sodium dithionite. This method produces a high yield of pure methylene blue and is relatively simple to perform.

Scientific Research Applications

Methylene blue has been used in scientific research for a variety of applications. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Methylene blue has also been studied for its potential use as an anti-cancer agent and as a treatment for malaria. Additionally, methylene blue has been used in the study of cellular respiration and oxidative phosphorylation.

properties

CAS RN

101130-62-5

Product Name

2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-

Molecular Formula

C16H13ClN4O4

Molecular Weight

360.75 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione

InChI

InChI=1S/C16H13ClN4O4/c1-20-13-12(15(24)21(2)16(20)25)19-14(23)10(18-13)7-11(22)8-3-5-9(17)6-4-8/h3-6H,7H2,1-2H3,(H,19,23)

InChI Key

IJQNJXVTAAJVRO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl

synonyms

2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-

Origin of Product

United States

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